1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)
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Overview
Description
1,1-Diacetyl-2-methylenecyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two acetyl groups attached to the first carbon and a methylene group attached to the second carbon of the cyclopentane ring. The molecular formula of 1,1-Diacetyl-2-methylenecyclopentane is C10H14O2.
Preparation Methods
The synthesis of 1,1-Diacetyl-2-methylenecyclopentane can be achieved through multiple-step synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of reactions to introduce the acetyl and methylene groups.
Acetylation: Cyclopentane is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl groups.
Methylene Introduction: The methylene group is introduced through a reaction with a methylene donor, such as diazomethane, under controlled conditions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure 1,1-Diacetyl-2-methylenecyclopentane
Chemical Reactions Analysis
1,1-Diacetyl-2-methylenecyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl groups to alcohols.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to saturate the double bond in the methylene group .
Scientific Research Applications
1,1-Diacetyl-2-methylenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1,1-Diacetyl-2-methylenecyclopentane involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1,1-Diacetyl-2-methylenecyclopentane can be compared with other similar compounds, such as:
Cyclopentane: A simple cycloalkane with no functional groups.
1,1-Diacetylcyclopentane: Similar to 1,1-Diacetyl-2-methylenecyclopentane but lacks the methylene group.
2-Methylenecyclopentane: Contains a methylene group but lacks the acetyl groups.
Cyclohexane Derivatives: Compounds with similar functional groups but a six-membered ring instead of a five-membered ring
1,1-Diacetyl-2-methylenecyclopentane stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88459-74-9 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(1-acetyl-2-methylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3 |
InChI Key |
SCKIDOOHGWDNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1=C)C(=O)C |
Origin of Product |
United States |
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